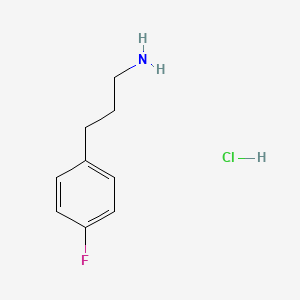

3-(4-Fluorophenyl)propan-1-amine hydrochloride

Description

Background and Significance

3-(4-Fluorophenyl)propan-1-amine hydrochloride represents a pivotal compound within the expanding field of fluorinated organic chemistry, demonstrating the profound impact that strategic fluorine incorporation can have on molecular properties and biological activity. The compound belongs to the substituted phenylpropanamine class, characterized by the presence of a fluorine atom on the para position of the phenyl ring, which significantly modulates its chemical behavior and potential applications. The hydrochloride salt form enhances the compound's solubility and stability characteristics, making it particularly suitable for research applications and potential pharmaceutical development.

The significance of this compound extends beyond its structural novelty, as it represents a convergence of several important chemical principles. The replacement of hydrogen by fluorine has been extensively utilized in drug development to improve biophysical and chemical properties of bioactive molecules. The small size of fluorine, being the next in size to hydrogen, combined with its high electronegativity, leads to low polarizability and formation of strong covalent bonds to carbon. These characteristics contribute to the compound's unique profile, distinguishing it from non-fluorinated analogs and enhancing its potential utility in various scientific applications.

Research into fluorinated aromatic amino acids has revealed their considerable industrial and pharmaceutical potential, with these compounds playing important roles as enzyme inhibitors and therapeutic agents. The modulation of peptide and protein properties through fluorinated amino acid incorporation has been shown to influence protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity and basicity relationships, optimal hydrogen ion concentration, stability characteristics, thermal stability, and therapeutic properties. The extension of these principles to this compound suggests significant potential for advancing both fundamental research and practical applications.

The compound's relevance is further underscored by its potential applications in analytical chemistry, where fluorogenic reagents similar to 3-(4-Fluorophenyl)propan-1-amine have been developed for the analysis of primary amines and aminated carbohydrates. These applications demonstrate the versatility of the compound and its derivatives in supporting advanced analytical methodologies, including high-performance liquid chromatography, capillary electrophoresis, and matrix-assisted laser desorption ionization mass spectrometry techniques.

Historical Context of Fluorinated Phenylpropylamines

The development of fluorinated phenylpropylamines emerged from decades of systematic research into the structure-activity relationships of phenethylamine and amphetamine derivatives. The historical foundation for this compound class can be traced to early investigations of phenylpropylamine, also known as 3-phenylpropylamine, which was synthesized and characterized during comprehensive studies of monoamine releasing agents related to phenethylamine. These foundational studies established that phenylpropylamine acts as a norepinephrine-dopamine releasing agent, though with dramatically reduced potency compared to phenethylamine and showing approximately seven-fold preference for induction of norepinephrine release over dopamine release.

The evolution toward fluorinated variants represented a significant advancement in understanding how halogen substitution could modulate biological activity and chemical stability. Major efforts have been focused on the synthesis of fluorinated organic molecules particularly for drug development, with the replacement of hydrogen by fluorine being extensively used to improve the biophysical and chemical properties of bioactive compounds. This historical progression demonstrates the scientific community's recognition that fluorine incorporation could address limitations inherent in earlier phenylpropylamine derivatives.

The pharmaceutical industry's interest in fluorinated phenylpropylamines gained momentum through the development of selective serotonin reuptake inhibitors, particularly fluoxetine, which belongs to the phenylpropylamines and contains a phenylpropylamine moiety consisting of a phenyl group substituted at the third carbon. The work that eventually led to the discovery of fluoxetine began at Eli Lilly and Company in 1970, with researchers taking 3-Phenoxy-3-phenylpropylamine as a starting point and synthesizing dozens of derivatives to find compounds with selective serotonin reuptake inhibition properties.

The historical development of fluorinated phenylpropylamines has been characterized by systematic exploration of structure-activity relationships, with researchers investigating how fluorine substitution patterns affect molecular properties and biological activities. This methodical approach has yielded insights into optimal substitution patterns, with para-fluorination emerging as particularly significant for maintaining favorable pharmacological profiles while enhancing chemical stability and metabolic resistance. The evolution from simple phenylpropylamine scaffolds to sophisticated fluorinated derivatives represents a paradigm shift in medicinal chemistry, demonstrating how strategic halogen incorporation can transform the therapeutic potential of organic compounds.

Classification within Phenylpropylamine Derivatives

This compound occupies a distinctive position within the broader classification of phenylpropylamine derivatives, representing a specific subclass characterized by fluorine substitution at the para position of the aromatic ring. The compound belongs to the substituted phenylpropanamine class, which encompasses molecules featuring a phenyl group connected to a three-carbon propylamine chain. This structural arrangement places it within the larger family of phenethylamine derivatives, which consist of a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen group.

The phenylpropylamine class can be systematically organized based on several structural characteristics, including the length of the alkyl chain connecting the phenyl group to the amine functionality, the nature and position of substituents on the aromatic ring, and the degree of substitution at the amine nitrogen. Within this classification system, this compound represents a primary amine with a three-carbon spacer and para-fluorine substitution, distinguishing it from related compounds such as phenethylamine derivatives with two-carbon spacers or compounds with alternative halogen substitution patterns.

The fluorine substitution pattern significantly influences the compound's classification and properties. Fluorinated aromatic amino acids and their derivatives have been shown to modulate properties of peptides and proteins, influencing aspects such as protein folding, protein-protein interactions, lipophilicity, acidity and basicity relationships, stability characteristics, and therapeutic properties. The para-fluorination pattern in this compound provides specific electronic and steric characteristics that differentiate it from ortho- or meta-fluorinated analogs, potentially affecting its biological activity and chemical reactivity profiles.

Comparative analysis with related phenylpropylamine derivatives reveals the compound's unique position within this chemical space. While unsubstituted phenylpropylamine acts as a norepinephrine-dopamine releasing agent with reduced potency compared to phenethylamine, the fluorine substitution in this compound likely modulates these activities through electronic effects and altered pharmacokinetic properties. The classification of this compound within fluorinated phenylpropylamines also connects it to therapeutically relevant molecules, as fluorinated aromatic amino acids can increase protein shelf life, enhance catabolic stability, and alter enzymatic activity through enhanced protein stability.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound name clearly indicating the three-carbon propyl chain attachment at the primary amine position and para-fluorine substitution on the phenyl ring. The hydrochloride designation specifies the salt form, which enhances solubility and stability characteristics compared to the free base. Multiple Chemical Abstracts Service registry numbers have been associated with this compound in the literature, with 1260761-73-6 being the most commonly cited identifier for the hydrochloride salt form.

The molecular formula C₉H₁₃ClFN accurately represents the compound's atomic composition, indicating nine carbon atoms, thirteen hydrogen atoms, one chlorine atom from the hydrochloride salt, one fluorine atom, and one nitrogen atom. The molecular weight has been consistently reported as 189.66 grams per mole across multiple sources, providing a reliable identification parameter for analytical applications. The structural representation through Simplified Molecular Input Line Entry System notation varies slightly among sources but consistently depicts the core structural features of the molecule.

Advanced identification parameters include spectroscopic and chromatographic characteristics that facilitate compound verification and purity assessment. The compound's chemical structure features specific functionalities that produce characteristic signals in nuclear magnetic resonance spectroscopy, including aromatic protons from the fluorinated phenyl ring, aliphatic protons from the propyl chain, and amine protons that may exchange depending on solvent conditions. High-performance liquid chromatography methods have been developed for the compound's analysis, with specific retention times and peak characteristics enabling identification and quantification in complex mixtures.

Physical property parameters provide additional identification criteria, including melting point ranges, solubility characteristics in various solvents, and stability profiles under different storage conditions. The compound's LogP value, reported as 3.21930, indicates its lipophilicity characteristics and potential for crossing biological membranes. These identification parameters collectively provide a comprehensive framework for compound verification, quality control, and analytical method development, supporting both research applications and potential commercial development activities.

| Parameter | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 1260761-73-6 | |

| Molecular Formula | C₉H₁₃ClFN | |

| Molecular Weight | 189.66 g/mol | |

| Exact Mass | 189.07200 | |

| LogP | 3.21930 | |

| Polar Surface Area | 26.02000 |

Research Objectives and Scope

The primary research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation, reflecting the compound's potential significance across diverse scientific disciplines. Contemporary research efforts focus on elucidating the compound's mechanism of action, particularly its interactions with monoaminergic systems and its potential as a synthetic intermediate for pharmaceutical development. The compound's structural similarity to biologically active molecules suggests potential for modulating neurotransmitter systems, warranting comprehensive investigation of its pharmacological profiles and structure-activity relationships.

Synthetic methodology development represents another crucial research objective, with investigations focusing on optimizing preparation routes, improving yield and purity, and developing scalable production methods. Industrial production considerations include the evaluation of large-scale synthesis approaches utilizing optimized reductive amination processes, followed by purification techniques such as crystallization or high-performance liquid chromatography to ensure high purity levels suitable for research and potential pharmaceutical applications. These synthetic investigations contribute to the broader understanding of fluorinated compound preparation and the development of efficient methodologies for related molecular scaffolds.

Analytical chemistry applications constitute a significant research scope, with the compound serving as a potential fluorogenic reagent or internal standard in high-performance liquid chromatography methods. Research in this area focuses on developing robust analytical procedures for compound detection, quantification, and structural verification, supporting both quality control applications and complex biological matrix analysis. The fluorinated structure provides unique spectroscopic signatures that facilitate sensitive detection methods and enable advanced analytical applications in pharmaceutical research and development.

The scope of biological investigations encompasses comprehensive evaluation of the compound's interactions with biological systems, particularly in the context of neurotransmitter release and reuptake mechanisms. Research objectives include systematic characterization of the compound's effects on transmembrane monoamine transporters such as dopamine transporter, norepinephrine transporter, and serotonin transporter, with particular emphasis on selectivity profiles and potency comparisons with related compounds. These investigations contribute to the fundamental understanding of structure-activity relationships in fluorinated phenylpropylamine derivatives and support the rational design of improved therapeutic agents.

Future research directions encompass the exploration of the compound's potential applications in materials science, catalysis, and advanced pharmaceutical formulations. The unique electronic properties conferred by fluorine substitution suggest potential applications in developing novel materials with specific electronic or optical characteristics. Additionally, the compound's structural features may enable its use as a ligand in metal coordination complexes, potentially leading to innovative catalytic systems or materials with specialized properties. These diverse research objectives collectively position this compound as a compound of significant scientific interest with potential applications spanning multiple disciplines and industries.

Propriétés

IUPAC Name |

3-(4-fluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c10-9-5-3-8(4-6-9)2-1-7-11;/h3-6H,1-2,7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCHQJAYNSMLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reductive Amination Approach

Overview:

This method involves the reductive amination of a suitable carbonyl compound with a primary amine precursor, followed by salt formation. It is one of the most common routes for synthesizing primary amines like 3-(4-Fluorophenyl)propan-1-amine hydrochloride.

- Step 1: Condensation of 4-fluorobenzaldehyde with a suitable primary amine precursor, such as 3-aminopropanol or a protected derivative, in the presence of a reducing agent.

- Step 2: Reduction of the imine intermediate using catalytic hydrogenation or chemical reducing agents such as sodium borohydride or lithium aluminum hydride.

- Step 3: Purification of the free amine, followed by conversion to its hydrochloride salt via treatment with hydrochloric acid in methanol or ethanol.

- A typical synthesis involves reacting 4-fluorobenzaldehyde with 3-aminopropanol, followed by reduction and salt formation, yielding the hydrochloride salt with high purity and yield (often above 80%).

Nucleophilic Substitution Method

Overview:

This approach utilizes nucleophilic substitution reactions where a suitable leaving group on a precursor molecule is replaced by a primary amine.

- Step 1: Synthesis of 3-bromopropyl or 3-chloropropyl derivatives of 4-fluorophenyl compounds.

- Step 2: Nucleophilic attack by ammonia or an ammonia equivalent on the halogenated precursor under reflux conditions, leading to the formation of the primary amine.

- Step 3: Purification and conversion to the hydrochloride salt.

- For example, 3-bromopropyl-4-fluorobenzene reacts with excess ammonia in ethanol at elevated temperatures, producing the primary amine with yields around 70-85%.

- The amine is then converted into its hydrochloride salt by treatment with gaseous or dissolved HCl.

Direct Amination via Catalytic Hydrogenation

Overview:

This method involves the hydrogenation of aromatic nitro compounds or related precursors to generate primary amines.

- Step 1: Starting from 4-fluoro-nitrobenzene derivatives, subject the compound to catalytic hydrogenation in the presence of a suitable catalyst (e.g., Pd/C or Raney Ni).

- Step 2: The resulting amine is isolated and then converted into the hydrochloride salt using hydrochloric acid.

- Nitro compounds such as 4-fluoronitrobenzene are hydrogenated under mild conditions, often at 80-120°C and 1-5 atm H2 pressure, yielding primary amines with high efficiency (up to 90%).

Synthesis via Amide Intermediate

Overview:

This route involves forming an amide intermediate that is subsequently reduced to the amine.

- Step 1: Formation of an amide by reacting 4-fluorobenzoyl chloride with a suitable amine or amino alcohol.

- Step 2: Reduction of the amide to the primary amine using catalytic hydrogenation or other reducing agents like lithium aluminum hydride.

- Step 3: Conversion to hydrochloride salt.

- This method offers high selectivity and yields, especially when using milder reducing agents to avoid over-reduction.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Typical Yield (%) | Remarks |

|---|---|---|---|---|

| Reductive amination | 4-fluorobenzaldehyde + 3-aminopropanol | Reducing agents (NaBH4, H2), acid workup | 80–90 | Widely used, high purity, scalable |

| Nucleophilic substitution | 4-fluorophenyl halides + ammonia | Reflux in ethanol, halogen leaving group activation | 70–85 | Good for halogenated precursors |

| Catalytic hydrogenation | 4-fluoronitrobenzene | Pd/C catalyst, H2 pressure, mild temperature | 85–90 | Efficient, high purity |

| Amide reduction | 4-fluorobenzoyl chloride + amines | Catalytic hydrogenation or LiAlH4 | 75–85 | Suitable for complex derivatives |

Notes on Preparation and Purification

- Solvent Choice: Common solvents include ethanol, methanol, or ethyl acetate, depending on the route.

- Purification: Typically involves extraction, washing, recrystallization, or chromatography.

- Salt Formation: The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in methanol or ethanol, followed by filtration and drying under vacuum.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Fluorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form different amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 4-fluorophenylpropanone or 4-fluorophenylpropanoic acid.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted phenylpropanamines.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enabling the creation of more complex molecules.

- Reactivity Studies : Researchers utilize 3-(4-Fluorophenyl)propan-1-amine hydrochloride to study reaction mechanisms and develop new synthetic methodologies.

Biology

- Neuropharmacology : The compound is investigated for its effects on neurotransmitter systems, particularly its role as a monoamine releaser. It is known to influence dopamine and norepinephrine levels, similar to other amphetamine derivatives.

- Enzyme Interaction Studies : It is used in studies examining interactions with specific enzymes and receptors, providing insights into its biological activity and potential therapeutic effects.

Medicine

- Potential Therapeutics : Ongoing research explores its applications in treating neurological and psychiatric disorders. Its ability to modulate neurotransmitter release makes it a candidate for developing novel treatments for conditions such as depression and ADHD.

- Clinical Trials : Some studies have initiated clinical trials to evaluate its safety and efficacy in human subjects, focusing on its stimulant properties and potential benefits in cognitive enhancement.

Industry

- Chemical Manufacturing : The compound is employed in the production of various chemicals and materials, contributing to advancements in industrial processes.

- Material Science : Its unique properties are being explored for developing new materials with specific functionalities.

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal explored the effects of this compound on animal models. The results indicated significant increases in locomotor activity, suggesting stimulant properties akin to traditional amphetamines. This study highlights its potential use in understanding stimulant mechanisms.

Case Study 2: Synthesis of New Derivatives

Research focused on synthesizing derivatives of this compound has shown promise in creating compounds with altered pharmacological profiles. This work emphasizes its role as a foundational compound in drug discovery.

Mécanisme D'action

The mechanism of action of 3-(4-Fluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on neurotransmitter systems, particularly by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants .

Comparaison Avec Des Composés Similaires

Structural Analogs with Halogen Substitutions

Key Observations :

- Fluorine (F) offers high electronegativity and small atomic size, enhancing binding affinity to hydrophobic pockets in biological targets .

- Chlorine (Cl) increases lipophilicity but may reduce metabolic stability compared to F .

- Iodine (I) is advantageous for radiolabeling in imaging agents but introduces steric bulk .

Analogs with Functional Group Modifications

Key Observations :

Branched and Stereochemical Variants

Key Observations :

Pharmacologically Active Analogs

Key Observations :

- Duloxetine and amitriptyline demonstrate how propan-1-amine scaffolds are modified for specific receptor targeting (e.g., serotonin vs. norepinephrine reuptake) .

- 3-(4-Fluorophenyl)propan-1-amine HCl serves as a simpler precursor for such drugs, emphasizing its role in early-stage drug discovery.

Activité Biologique

3-(4-Fluorophenyl)propan-1-amine hydrochloride, a compound with potential pharmacological applications, has garnered interest in various biological studies. Despite its structural similarity to other biologically active amines, there remains a lack of comprehensive research specifically focusing on its biological activity. This article reviews available literature on the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C9H12FN·HCl

- Molecular Weight: 201.65 g/mol

1. Dopamine Transporter Inhibition

Research on related compounds has indicated that derivatives of fluorophenylpropylamines can act as atypical dopamine transporter (DAT) inhibitors. For example, a study highlighted the potential of bis(4-fluorophenyl)methyl compounds to reduce the reinforcing effects of psychostimulants like cocaine and methamphetamine in preclinical models . This suggests that this compound may exhibit similar properties.

2. Antimalarial Activity

While not directly studied for antimalarial properties, related compounds have demonstrated significant activity against Plasmodium falciparum. For instance, a series of aryl-dihydrotriazines showed low nanomolar activity against drug-resistant strains . This raises the possibility that structural analogs like this compound could also possess such activity.

3. Cytotoxicity and Safety Profile

In vitro studies on similar compounds have assessed cytotoxicity using cell lines such as HeLa. These studies typically report IC50 values in the micromolar range, indicating a favorable safety profile at therapeutic concentrations . The cytotoxic potential of this compound remains to be explicitly evaluated but may align with these findings.

Case Studies and Research Findings

Given the sparse direct research on this compound, insights can be drawn from studies on structurally related compounds:

Q & A

Q. How can I optimize the synthesis of 3-(4-fluorophenyl)propan-1-amine hydrochloride to improve yield and purity?

- Methodological Answer : A two-step approach is recommended: (i) Nucleophilic substitution : React 4-fluorobenzyl chloride with propargylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate 3-(4-fluorophenyl)propan-1-amine. (ii) Hydrochloride salt formation : Treat the free amine with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/diethyl ether to isolate the hydrochloride salt. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:2) and confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : In D₂O, the amine protons are exchanged, simplifying interpretation. Key signals include:

- Aromatic protons (δ 7.2–7.4 ppm, doublets for para-substituted fluorophenyl).

- Methylene groups (δ 2.8–3.1 ppm for CH₂NH₂ and δ 1.6–1.8 ppm for CH₂CH₂CH₂).

- FT-IR : Confirm amine hydrochloride formation via N–H stretching (2500–3000 cm⁻¹ broad band) and C–F vibration (~1220 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 184.1 (free amine) and [M-Cl]⁺ at m/z 168.1 (hydrochloride) .

Advanced Research Questions

Q. How can I resolve contradictions in crystallographic data for this compound when using different refinement software?

- Methodological Answer : Discrepancies often arise from hydrogen atom placement and disorder modeling. Use SHELXL for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks. For macromolecular applications (e.g., protein-ligand complexes), refine high-resolution data with SHELXPRO or PHENIX , but validate against SHELXL outputs to ensure consistency. Cross-check torsion angles and R-factors (target R1 < 5% for high-quality data) .

Q. What stability-indicating analytical methods are suitable for detecting degradation products in long-term storage studies?

- Methodological Answer : Develop a reverse-phase UPLC method with a BEH C18 column (1.7 µm, 2.1 × 100 mm) and a gradient of 0.1% formic acid in water/acetonitrile. Set detection at 254 nm. Forced degradation studies (acid/base/oxidative stress) will reveal major impurities:

- Hydrolysis : Look for 4-fluorobenzoic acid (retention time ~3.2 min).

- Oxidation : Detect N-oxide derivatives (retention time ~4.5 min).

Validate method per ICH Q2(R1) guidelines, ensuring specificity, linearity (R² > 0.995), and LOQ ≤ 0.05% .

Q. How can computational modeling predict the binding affinity of this compound to serotonin receptors?

- Methodological Answer : Use molecular docking (AutoDock Vina) with the serotonin 5-HT₂A receptor (PDB ID: 6WGT). Parameterize the ligand with GAFF force fields and assign charges via AM1-BCC. Key interactions to validate:

- Fluorophenyl ring π-π stacking with Phe234.

- Amine group hydrogen bonding with Asp155.

Compare binding energies (ΔG) to known agonists (e.g., DOI, ΔG ≈ -9.5 kcal/mol) to assess relative potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.